4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol
Overview
Description
4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 3,4-dichloroanilino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 6-methoxyquinazoline.
Coupling Reaction: The 3,4-dichloroaniline is coupled with 6-methoxyquinazoline under specific reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Another dichloroaniline derivative with different substitution patterns.
3,5-Dichloroaniline: Similar structure but with chlorine atoms at different positions.
6-Methoxyquinazoline: The parent compound without the dichloroanilino substitution.
Uniqueness
4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dichloroanilino group and the methoxy group on the quinazoline core enhances its potential as a kinase inhibitor, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
650577-31-4 |
---|---|
Molecular Formula |
C15H11Cl2N3O2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
4-(3,4-dichloroanilino)-6-methoxyquinazolin-7-ol |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20) |
InChI Key |
QZNJGYDZZZKADH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.